Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Brand Name: Vulcanchem
CAS No.: 868223-92-1
VCID: VC4459693
InChI: InChI=1S/C25H28N2O5/c1-3-5-7-18-10-12-19(13-11-18)26-23(28)16-27-15-14-20-21(25(27)30)8-6-9-22(20)32-17-24(29)31-4-2/h6,8-15H,3-5,7,16-17H2,1-2H3,(H,26,28)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC
Molecular Formula: C25H28N2O5
Molecular Weight: 436.508

Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

CAS No.: 868223-92-1

Cat. No.: VC4459693

Molecular Formula: C25H28N2O5

Molecular Weight: 436.508

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate - 868223-92-1

Specification

CAS No. 868223-92-1
Molecular Formula C25H28N2O5
Molecular Weight 436.508
IUPAC Name ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Standard InChI InChI=1S/C25H28N2O5/c1-3-5-7-18-10-12-19(13-11-18)26-23(28)16-27-15-14-20-21(25(27)30)8-6-9-22(20)32-17-24(29)31-4-2/h6,8-15H,3-5,7,16-17H2,1-2H3,(H,26,28)
Standard InChI Key YCAUSWVAAYTZSR-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC

Introduction

Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound belonging to the isoquinoline class, which is derived from benzene and characterized by its unique bicyclic structure. This compound has a molecular formula and a molecular weight of approximately 408.454 g/mol, with a CAS number of 868223-88-5. It is primarily used for research purposes in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate typically involves multi-step organic reactions. These reactions may utilize strong acids or bases as catalysts and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the process. Purification techniques like recrystallization or chromatography are essential for isolating the desired product from byproducts.

Potential Applications

This compound is primarily used in research settings, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in drug development, where it could interact with specific biological targets to modulate biological processes.

Comparison with Similar Compounds

Other isoquinoline derivatives, such as Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, also exhibit complex structures and potential biological activities. These compounds are synthesized through similar multi-step reactions and are used in medicinal chemistry research.

Future Directions

Future research on Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate could focus on its pharmacological properties and potential therapeutic applications. This might involve in vitro and in vivo studies to assess its efficacy and safety as a candidate for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator